molecular formula C17H15BrN4O B2590958 4-bromo-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)benzamide CAS No. 2034587-21-6

4-bromo-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)benzamide

Cat. No. B2590958
CAS RN: 2034587-21-6
M. Wt: 371.238
InChI Key: LFBSUATVURNPJA-UHFFFAOYSA-N
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Description

4-bromo-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)benzamide, also known as BPI-002, is a novel small molecule inhibitor that has shown promising results in various scientific research applications. This compound is synthesized using a specific method and has a unique mechanism of action that makes it a potential candidate for further research.

Scientific Research Applications

Synthesis Techniques and Reactivity

Research in the field of heterocyclic chemistry often focuses on the synthesis of imidazole and pyridine derivatives due to their significance in pharmaceuticals, materials science, and catalysis. For instance, a method for the copper-mediated aerobic oxidative synthesis of 3-bromo-imidazo[1,2-a]pyridines from pyridines and enamides demonstrates the potential for creating structurally similar compounds through oxidative coupling (Zhou et al., 2016). This technique allows for the incorporation of various functional groups under mild conditions, indicating a versatile approach to synthesizing bromo-imidazolyl derivatives.

Chemical Functionalization

Functionalization reactions of heterocyclic compounds, such as those involving imidazole and pyridine rings, are crucial for the development of new chemical entities with potential biological or catalytic activities. A study on the functionalization reactions of 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid with 2,3-Diaminopyridine provides insights into the synthesis of complex heterocycles through reaction mechanisms that could be relevant to modifying compounds like 4-bromo-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)benzamide (Yıldırım et al., 2005).

Potential Applications in Medicinal Chemistry

The design and synthesis of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives highlight the significance of imidazole and pyridine moieties in developing antimycobacterial agents. Such research underscores the therapeutic potential of structurally related compounds, suggesting avenues for exploring the biological activities of 4-bromo-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)benzamide derivatives (Lv et al., 2017).

Advanced Material Applications

The synthesis and study of coordination polymers and metal-organic frameworks (MOFs) featuring imidazole-linked structures reveal the potential of such compounds in materials science. For instance, cadmium(II) MOFs based on flexible bis(imidazolyl) and zwitterionic dicarboxylate ligands demonstrate unique structural properties that could be leveraged in catalysis, gas storage, or separation technologies (Li et al., 2012).

Corrosion Inhibition

Studies on the inhibition performance of imidazo[4,5-b]pyridine derivatives against mild steel corrosion in acidic environments highlight the application of such compounds in industrial corrosion protection. This suggests potential utility in exploring derivatives of 4-bromo-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)benzamide for similar applications (Saady et al., 2021).

properties

IUPAC Name

4-bromo-N-[2-(2-pyridin-3-ylimidazol-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN4O/c18-15-5-3-13(4-6-15)17(23)21-9-11-22-10-8-20-16(22)14-2-1-7-19-12-14/h1-8,10,12H,9,11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFBSUATVURNPJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC=CN2CCNC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)benzamide

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